molecular formula C14H13N3S2 B14488732 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- CAS No. 65512-80-3

2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-

Cat. No.: B14488732
CAS No.: 65512-80-3
M. Wt: 287.4 g/mol
InChI Key: QGVFWUSIKCOHNC-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- is a heterocyclic compound that contains both benzothiazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- typically involves the reaction of 2-aminobenzothiazole with 4-methyl-2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole or pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated benzothiazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-.

    4-Methyl-2-pyridinecarboxaldehyde: Another precursor used in the synthesis.

    Benzothiazole derivatives: Compounds with similar structures but different substituents on the benzothiazole ring.

Uniqueness

2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- is unique due to its combination of benzothiazole and pyridine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

65512-80-3

Molecular Formula

C14H13N3S2

Molecular Weight

287.4 g/mol

IUPAC Name

3-[[(4-methylpyridin-2-yl)amino]methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C14H13N3S2/c1-10-6-7-15-13(8-10)16-9-17-11-4-2-3-5-12(11)19-14(17)18/h2-8H,9H2,1H3,(H,15,16)

InChI Key

QGVFWUSIKCOHNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCN2C3=CC=CC=C3SC2=S

Origin of Product

United States

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